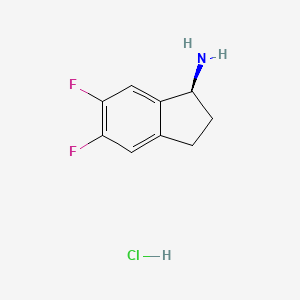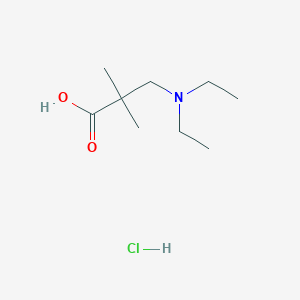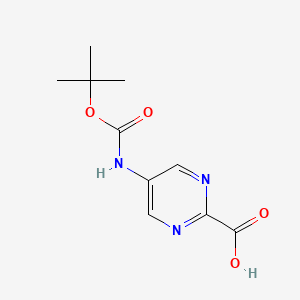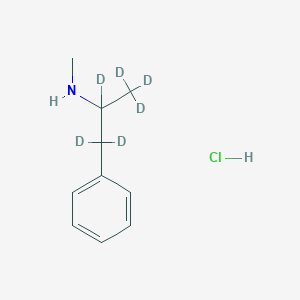
Trifluralin D14 (di-n-propyl D14)
Descripción general
Descripción
Trifluralin D14 (di-n-propyl D14) is the deuterized or labeled form of Trifluralin . Trifluralin is a pre-emergence herbicide used for grass control in crops . It is a yellow-orange crystalline solid .
Molecular Structure Analysis
The molecular formula of Trifluralin D14 (di-n-propyl D14) is C13 2H14 H2 F3 N3 O4 . The exact mass is 349.1972 .
Chemical Reactions Analysis
Trifluralin D14 (di-n-propyl D14) is used as a pre-emergence herbicide for grass control in crops . The specific chemical reactions involving Trifluralin D14 (di-n-propyl D14) are not detailed in the available resources.
Physical And Chemical Properties Analysis
Trifluralin is a yellow-orange crystalline solid . It is denser than water and not soluble in water, hence it sinks in water . Its melting point is 48.5-49 °C .
Aplicaciones Científicas De Investigación
Soil Binding and Environmental Impact : Trifluralin's binding to soil can lead to loss of herbicidal activity and delayed environmental pollution. It undergoes various immobilization mechanisms in the soil, including covalent binding, adsorption, and sequestration, becoming increasingly stable over time (Strynar et al., 2004).
Genotoxic Effects : Trifluralin has been found to cause chromosomal and nuclear alterations in mitotic cells. It interferes with microtubule functioning and cellular division, leading to genetic changes and potentially affecting cell viability and apoptosis (Fernandes et al., 2009).
Use in Disease Treatment : Interestingly, trifluralin showed efficacy against certain strains of Leishmania, a group of diseases caused by parasites, suggesting potential as a treatment option. This is particularly relevant for strains resistant to other drugs (Chan et al., 1995).
Ecotoxicology and Environmental Safety : There's a growing concern regarding trifluralin's impact on the environment, particularly its persistence and potential toxicity to aquatic organisms. Its low solubility in water and strong binding to soil matter contribute significantly to its environmental fate (Coleman et al., 2020).
Cancer Risk in Pesticide Applicators : A study indicated a possible link between trifluralin exposure and colon cancer among pesticide applicators. However, the small sample size and inconsistencies in the data suggest that further research is needed to confirm this association (Kang et al., 2008).
Effect on Soil Carbon Mineralization : Trifluralin application in agricultural soils may affect soil microbial activity, influencing carbon mineralization under different temperature conditions. This highlights its potential impact on soil health and fertility (Sagliker, 2009).
Genotoxic Effects on Plants : Trifluralin has shown genotoxic effects on maize, as evidenced by changes in the RAPD profiles, suggesting its impact on genomic template stability and overall plant health (Bozari & Aksakal, 2013).
Mecanismo De Acción
Target of Action
Trifluralin-D14, also known as N,N-bis(1,1,2,2,3,3,3-heptadeuteriopropyl)-2,6-dinitro-4-(trifluoromethyl)aniline, primarily targets the α-tubulin in plants . α-tubulin is a protein that plays a crucial role in cell division, particularly in the formation of the mitotic spindle, which is essential for mitosis .
Mode of Action
Trifluralin-D14 inhibits cell division by disrupting the normal functioning of α-tubulin . It binds to α-tubulin and prevents the formation of the mitotic spindle, thereby inhibiting cell division . This disruption in cell division primarily affects the meristems and tissues of underground plant organs such as roots, epicotyls, hypocotyls, plumules, rhizomes, bulbs, and seeds .
Biochemical Pathways
The primary biochemical pathway affected by Trifluralin-D14 is the process of cell division. By inhibiting the formation of the mitotic spindle, Trifluralin-D14 disrupts the normal cell cycle, preventing cells from dividing and growing . This results in the inhibition of seed germination and the growth of new plant tissues .
Pharmacokinetics
The pharmacokinetics of Trifluralin-D14, like other herbicides, involves its absorption, distribution, metabolism, and excretion (ADME). Deuterium substitution in drug molecules, such as in Trifluralin-D14, has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The primary result of Trifluralin-D14’s action is the inhibition of plant growth. By disrupting cell division, Trifluralin-D14 prevents the germination of seeds and the growth of new plant tissues . This makes it effective as a pre-emergence herbicide, controlling a variety of annual grass and broadleaf weed species .
Action Environment
The efficacy and stability of Trifluralin-D14 can be influenced by various environmental factors. For instance, Trifluralin-D14 has been found to be inactivated in wet soils . This inactivation has been linked to the transformation of the herbicide by reduced soil minerals, which had been previously reduced by soil microorganisms using them as electron acceptors in the absence of oxygen . Therefore, the soil condition and microbial activity can significantly impact the action of Trifluralin-D14.
Safety and Hazards
Trifluralin is used as a herbicide . No information is available on the acute (short-term), chronic (long-term), reproductive, developmental, or carcinogenic effects of trifluralin in humans . Decreased weight gain and effects on the blood and liver were observed in dogs chronically exposed to trifluralin in their diet .
Propiedades
IUPAC Name |
N,N-bis(1,1,2,2,3,3,3-heptadeuteriopropyl)-2,6-dinitro-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O4/c1-3-5-17(6-4-2)12-10(18(20)21)7-9(13(14,15)16)8-11(12)19(22)23/h7-8H,3-6H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDSQXJSNMTJDA-ZLKPZJALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trifluralin D14 (di-n-propyl D14) | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1,2,4]Triazolo[4,3-a]pyridin-8-amine hydrochloride](/img/structure/B1436129.png)

![N-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}pyrrolidin-3-amine](/img/structure/B1436131.png)

![N-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}piperidin-4-amine](/img/structure/B1436134.png)
![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine trihydrochloride](/img/structure/B1436138.png)
![Pyrano[3,2-d]thiazole-6,7-diol-d3](/img/structure/B1436139.png)
![2-[(2,6-Dimethoxypyridin-3-yl)oxy]acetic acid](/img/structure/B1436140.png)


![(2E)-1-butyl-2-[(2E,4E,6E)-7-(1-butyl-3,3-dimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethylindole;hexafluorophosphate](/img/structure/B1436145.png)